molecular formula C33H32F2N6O2 B8256503 KRAS G12D inhibitor 1

KRAS G12D inhibitor 1

Cat. No.: B8256503
M. Wt: 582.6 g/mol
InChI Key: HQVNRYKTWPMSGZ-ADTQRWQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KRAS G12D inhibitor 1 is a small molecule designed to target the KRAS G12D mutation, a prevalent oncogenic driver in various cancers, particularly pancreatic cancer. This mutation occurs in the KRAS gene, which encodes a protein involved in cellular signal transduction. The KRAS protein acts as a molecular switch, controlling cell growth, differentiation, and survival. Mutations in the KRAS gene, such as G12D, lead to uncontrolled cell proliferation and tumor growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12D inhibitor 1 involves a series of chemical reactions, including the formation of a salt bridge with the Asp12 residue of the KRAS protein. The synthetic route typically starts with the preparation of a piperazine moiety, which is then coupled with other chemical intermediates to form the final inhibitor .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization, purification, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

KRAS G12D inhibitor 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield the final this compound. These intermediates are characterized by their specific chemical structures and properties .

Scientific Research Applications

KRAS G12D inhibitor 1 has a wide range of scientific research applications, including:

Mechanism of Action

KRAS G12D inhibitor 1 exerts its effects by binding to the KRAS protein at the G12D mutation site. This binding disrupts the interaction between KRAS and its downstream effectors, such as the RAF-MEK-ERK signaling pathway. By inhibiting this pathway, the compound effectively reduces cell proliferation and induces apoptosis in cancer cells .

Comparison with Similar Compounds

KRAS G12D inhibitor 1 is unique compared to other KRAS inhibitors due to its high specificity and potency for the G12D mutation. Similar compounds include:

This compound stands out due to its ability to form a salt bridge with the Asp12 residue, providing a unique mechanism of action and higher selectivity for the G12D mutation .

Biological Activity

The KRAS G12D mutation is a pivotal driver in various cancers, particularly pancreatic ductal adenocarcinoma (PDAC), where it is found in approximately 37% of cases. The development of targeted therapies against this mutation has garnered significant attention, with MRTX1133 emerging as a promising non-covalent inhibitor. This article explores the biological activity of MRTX1133, detailing its mechanisms, efficacy in preclinical models, and implications for future cancer therapies.

MRTX1133 selectively inhibits the KRAS G12D mutant protein by binding to its active site, thereby blocking its interaction with downstream effectors such as CRAF and inhibiting the MAPK signaling pathway. This inhibition is crucial because KRAS G12D mutations lead to uncontrolled cell proliferation and survival pathways that contribute to tumorigenesis. The compound's binding affinity has been characterized with an IC50 value as low as 6.1 nM in various KRAS G12D mutant cell lines, demonstrating its potency against this oncogenic variant .

Preclinical Efficacy

In Vitro Studies:
MRTX1133 has shown remarkable efficacy in vitro across multiple cancer cell lines harboring the KRAS G12D mutation. For instance, studies report that treatment with MRTX1133 leads to significant reductions in cell viability and downstream signaling activity, evidenced by decreased levels of phosphorylated ERK1/2 .

In Vivo Studies:
In mouse models of human pancreatic cancer, MRTX1133 not only halted tumor growth but also induced substantial tumor regressions. In one study involving autochthonous PDAC models with intact immune systems, MRTX1133 treatment resulted in complete or near-complete remissions within 14 days . Importantly, the presence of CD8+ T cells was essential for the full antitumor effect of MRTX1133, indicating that the drug may enhance anti-tumor immunity .

Impact on Tumor Microenvironment

MRTX1133 treatment has been shown to reprogram the tumor microenvironment (TME). It increases the infiltration of CD8+ T cells while decreasing myeloid cell infiltration and altering cancer-associated fibroblasts . This shift not only enhances the immune response against tumors but also suggests potential for combination therapies with immune checkpoint inhibitors (ICBs), which could further augment therapeutic efficacy .

Case Studies and Clinical Implications

Recent clinical trials have begun evaluating MRTX1133's safety and efficacy in humans. Preliminary results indicate that patients with advanced PDAC exhibit promising responses to this targeted therapy, with significant tumor shrinkage observed in several cases . Additionally, the drug's ability to overcome some resistance mechanisms associated with KRAS mutations underscores its potential as a cornerstone therapy for KRAS-driven malignancies.

Data Summary

Study Model IC50 (nM) Efficacy Notes
Salem et al. (2022)PDAC cell lines6.1Significant reduction in viabilitySelective for KRAS G12D
NCI Study (2023)Mouse models-Tumor shrinkage observedRequired CD8+ T cells for full effect
PubMed Study (2023)Patient-derived organoids-Regression of advanced PDACSynergistic potential with ICB

Properties

IUPAC Name

4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynylnaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32F2N6O2/c1-2-19-5-3-6-20-11-24(42)12-25(27(19)20)29-28(35)30-26(14-36-29)31(40-16-22-7-8-23(17-40)37-22)39-32(38-30)43-18-33-9-4-10-41(33)15-21(34)13-33/h1,3,5-6,11-12,14,21-23,37,42H,4,7-10,13,15-18H2/t21-,22?,23?,33+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVNRYKTWPMSGZ-ADTQRWQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(C8)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC1=CC=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OC[C@@]78CCCN7C[C@@H](C8)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.